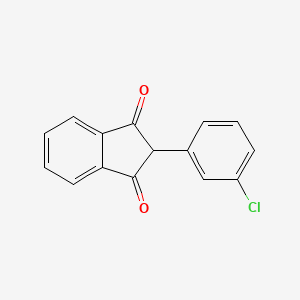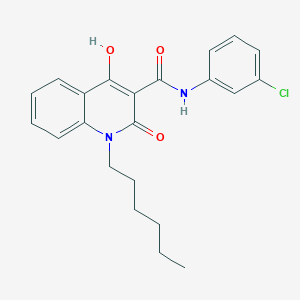![molecular formula C10H8ClN3O2 B11998566 2-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 27283-37-0](/img/structure/B11998566.png)
2-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that contains a triazine ring substituted with a chlorobenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of 2-chlorobenzylamine with cyanuric chloride under controlled conditions. The reaction is carried out in a suitable solvent such as acetonitrile or dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(2-chlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent production and reduce reaction times. The use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(2-chlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the triazine ring can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized triazine compounds.
科学的研究の応用
2-(2-chlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical structure and reactivity.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-(2-chlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in antimicrobial applications, the compound may inhibit the activity of essential bacterial enzymes, thereby preventing bacterial growth and proliferation. In anticancer applications, it may interfere with cellular signaling pathways, leading to the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2-(2-bromobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione
- 2-(2-fluorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione
- 2-(2-methylbenzyl)-1,2,4-triazine-3,5(2H,4H)-dione
Uniqueness
2-(2-chlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of the chlorobenzyl group, which imparts specific chemical and biological properties. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity to molecular targets. This makes it a valuable scaffold for the development of new chemical entities with desired properties.
特性
CAS番号 |
27283-37-0 |
|---|---|
分子式 |
C10H8ClN3O2 |
分子量 |
237.64 g/mol |
IUPAC名 |
2-[(2-chlorophenyl)methyl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C10H8ClN3O2/c11-8-4-2-1-3-7(8)6-14-10(16)13-9(15)5-12-14/h1-5H,6H2,(H,13,15,16) |
InChIキー |
PZNFFKCBSAYXBA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN2C(=O)NC(=O)C=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11998495.png)




![(5Z)-5-[(5-Nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11998518.png)


![5-(4-methylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998543.png)


![N'-[(E)-(3-bromophenyl)methylidene]-4-[(4-chlorobenzyl)oxy]benzohydrazide](/img/structure/B11998554.png)
